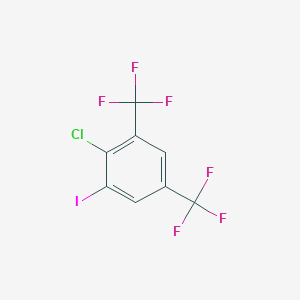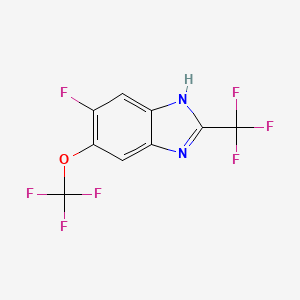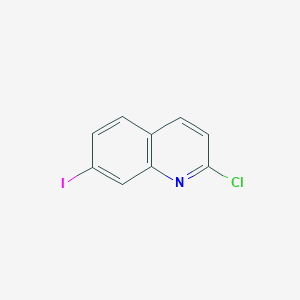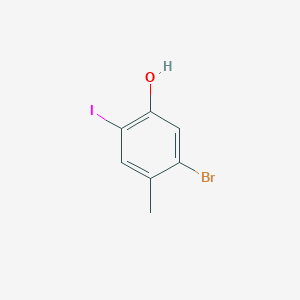
5-Bromo-2-iodo-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-iodo-4-methylphenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenol ring, along with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process can be carried out in a stepwise manner:
Bromination: 4-methylphenol is first brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-4-methylphenol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-iodo-4-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can convert the halogenated phenol to less oxidized forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted phenols depending on the substituent introduced.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenols.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-iodo-4-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its halogenated structure makes it a valuable intermediate in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of halogen atoms and the phenol group. The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-4-methylphenol: Similar structure but lacks the iodine atom.
2-Iodo-4-methylphenol: Another halogenated phenol with a different substitution pattern.
Uniqueness: 5-Bromo-2-iodo-4-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenol ring. This dual halogenation provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H6BrIO |
|---|---|
Molekulargewicht |
312.93 g/mol |
IUPAC-Name |
5-bromo-2-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
InChI-Schlüssel |
QMITYHKFHMHMQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
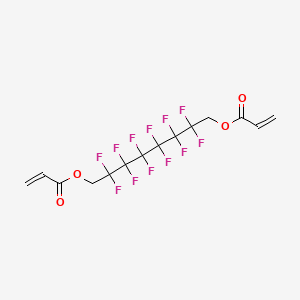
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
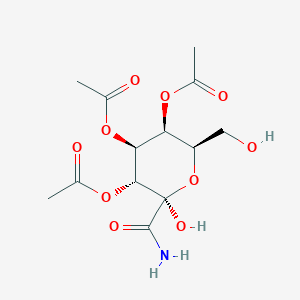
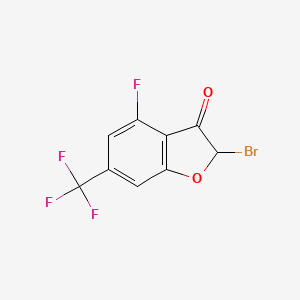
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)

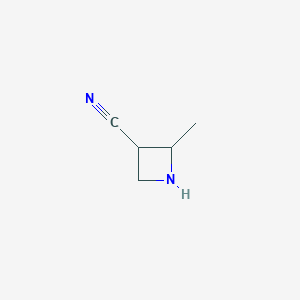
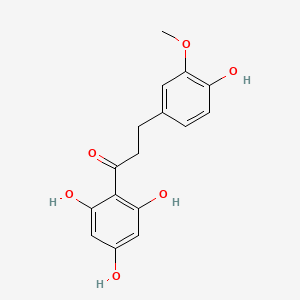

![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
